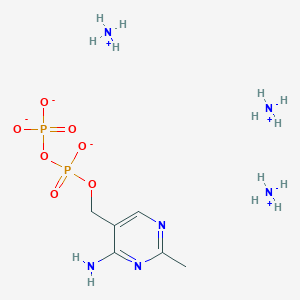
N-(2,3-Dimethyl-6-nitrophenyl)pivalamide
Übersicht
Beschreibung
N-(2,3-Dimethyl-6-nitrophenyl)pivalamide is a chemical compound with the molecular formula C13H18N2O3. It is also known as DNP-Piv or Pivanil. The molecule contains a total of 36 bonds, including 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring and 1 secondary amide .
Molecular Structure Analysis
The molecular structure of N-(2,3-Dimethyl-6-nitrophenyl)pivalamide is characterized by several features. It contains a total of 36 bonds, including 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring and 1 secondary amide .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N-(2,3-Dimethyl-6-nitrophenyl)pivalamide: is a valuable compound in organic synthesis, particularly in the construction of heterocyclic compounds. It serves as a precursor for the synthesis of various diazine alkaloids, which are important in the development of pharmaceuticals . The compound’s structure allows for the introduction of additional functional groups, enabling the creation of a wide array of derivatives with potential biological activity.
Proteomics Research
In proteomics, N-(2,3-Dimethyl-6-nitrophenyl)pivalamide can be used as a derivatization agent. It reacts with primary amines in proteins to form stable carbamate linkages, enhancing the analysis of proteins via mass spectrometry. This application is crucial for understanding protein structure and function, which is fundamental in drug discovery and biological research.
Drug Discovery
The compound’s ability to act as a building block for pharmacologically active molecules makes it significant in drug discovery. It can be used to synthesize compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic properties . This versatility is essential for the development of new therapeutic agents.
Material Science
N-(2,3-Dimethyl-6-nitrophenyl)pivalamide: has applications in material science due to its chemical reactivity. It can be used to modify the surface properties of materials, potentially leading to the development of new materials with specific characteristics desired in various industries.
Analytical Chemistry
In analytical chemistry, the compound is used for the modification of analytical reagents to improve their properties for detection and quantification. Its reactivity with amines can be exploited to create more sensitive and selective analytical methods.
Pharmacological Research
The compound’s structural features make it a candidate for the synthesis of various pharmacologically active derivatives. These derivatives can be screened for a multitude of activities, such as anticancer, anti-inflammatory, and cardiovascular effects . The compound’s versatility allows for the exploration of new therapeutic pathways.
Eigenschaften
IUPAC Name |
N-(2,3-dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-6-7-10(15(17)18)11(9(8)2)14-12(16)13(3,4)5/h6-7H,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWCQOQNIOIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650700 | |
| Record name | N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethyl-6-nitrophenyl)pivalamide | |
CAS RN |
1017789-47-7 | |
| Record name | N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)







![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)



